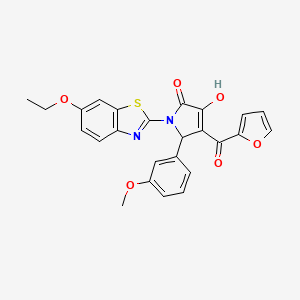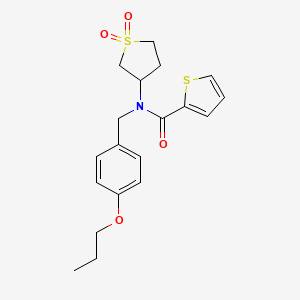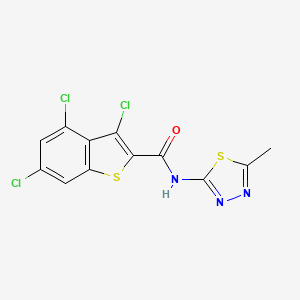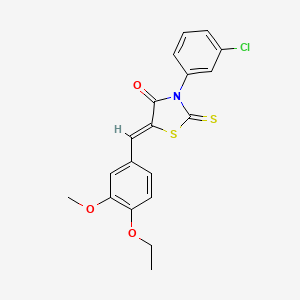![molecular formula C23H21N3O4S B15099989 (4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B15099989.png)
(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a unique combination of functional groups, including a thiadiazole ring, a pyrrolone core, and various substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions such as halogens or nitro groups. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .
Applications De Recherche Scientifique
3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, showing efficacy in inhibiting the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-butoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
What sets 3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one apart is its unique combination of functional groups, which confer a diverse range of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and beyond .
Propriétés
Formule moléculaire |
C23H21N3O4S |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H21N3O4S/c1-13(2)30-17-11-9-16(10-12-17)20(27)18-19(15-7-5-4-6-8-15)26(22(29)21(18)28)23-25-24-14(3)31-23/h4-13,19,27H,1-3H3/b20-18+ |
Clé InChI |
GRRMPWRNJGLDNI-CZIZESTLSA-N |
SMILES isomérique |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15099919.png)

![5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15099925.png)
![N-(3,4-dichlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15099931.png)

![4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B15099941.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099954.png)
![(2Z)-6-(2-chlorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15099961.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15099966.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide](/img/structure/B15099972.png)

![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099981.png)
![(5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15099990.png)
